1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone
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Overview
Description
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound is characterized by the presence of a nitropyridine group attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone typically involves the reaction of 5-nitropyridin-2-ol with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups at the nitro position.
Scientific Research Applications
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone can be compared with other similar compounds such as:
1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 3-position of the pyridine ring instead of the 5-position.
1-{3-[(4-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 4-position of the pyridine ring.
1-{3-[(2-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 2-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[3-(5-nitropyridin-2-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)10-3-2-4-12(7-10)19-13-6-5-11(8-14-13)15(17)18/h2-8H,1H3 |
InChI Key |
YXSYMWKWCAOQOO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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